N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide
Description
N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Properties
IUPAC Name |
N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O3S2/c15-14(16,17)12-11(18-7-23-12)13(20)19-10-6-24(21,22)5-8-3-1-2-4-9(8)10/h1-4,7,10H,5-6H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVBOWLNKXYFLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CS1(=O)=O)NC(=O)C3=C(SC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with thiourea.
Introduction of the trifluoromethyl group: This step might involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with the isothiochromen derivative: This step could involve amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions might be possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.
Biology
Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound might be investigated for similar activities, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate. Its ability to interact with biological targets might make it useful in the treatment of various diseases.
Industry
Industrially, the compound could be used in the development of new agrochemicals, dyes, or polymers. Its unique chemical properties might make it suitable for specific applications in these fields.
Mechanism of Action
The mechanism of action of N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide would depend on its specific interactions with molecular targets. These might include:
Enzyme inhibition: The compound could act as an inhibitor of specific enzymes, blocking their activity and leading to therapeutic effects.
Receptor binding: It might bind to specific receptors on cell surfaces, modulating signaling pathways and cellular responses.
DNA/RNA interaction: The compound could interact with genetic material, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like thiazole-4-carboxamide and thiazole-5-carboxamide share structural similarities.
Isothiochromen derivatives: Compounds such as isothiochromen-4-carboxamide might have similar biological activities.
Uniqueness
What sets N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide apart is its unique combination of functional groups, which might confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, could enhance its stability and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
